5-chloro-2-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide
Description
5-chloro-2-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chloro group, a methoxy group, and a pyridinylmethyl group attached to a benzenesulfonamide core. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-19-12-3-2-11(14)8-13(12)20(17,18)16-9-10-4-6-15-7-5-10/h2-8,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYXWEGQJGPQOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzenesulfonyl chloride and pyridin-4-ylmethanamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-chloro-2-methoxybenzenesulfonyl chloride is reacted with pyridin-4-ylmethanamine in an appropriate solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, ammonia, or thiourea can be used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative, while oxidation might produce a sulfone derivative.
Scientific Research Applications
5-chloro-2-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting bacterial infections due to its sulfonamide moiety.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Chemical Research: It serves as a precursor in the synthesis of more complex organic molecules and is used in various organic reactions.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes such as dihydropteroate synthase, which is crucial for bacterial folate synthesis.
Pathways Involved: The compound interferes with the folate pathway in bacteria, leading to the inhibition of DNA synthesis and bacterial growth.
Biological Activity
5-chloro-2-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound features a sulfonamide group attached to a methoxy-substituted benzene ring and a pyridine moiety , which are crucial for its biological activity. The synthesis typically involves the following steps:
- Formation of Intermediate : Reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with a suitable amine.
- Coupling Reaction : The intermediate is coupled with 1-(pyridin-4-yl)methylamine under controlled conditions to yield the final product.
This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.
Antimicrobial Properties
Research indicates that 5-chloro-2-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
| Candida albicans | 16.69 - 78.23 µM |
These results indicate that the compound has potential as an antibacterial and antifungal agent, particularly in treating infections caused by resistant strains .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Preliminary data suggest that it may interact with targets such as carbonic anhydrases, which are crucial for various physiological processes, including pH regulation and ion transport . The presence of the sulfonamide group is thought to enhance binding affinity to these targets, thereby modulating their activity.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study evaluated the antimicrobial effects of various derivatives similar to 5-chloro-2-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide. The results showed that modifications in the structure, such as varying substituents on the pyridine ring, significantly influenced antimicrobial potency .
- In Vivo Efficacy : In animal models, compounds structurally related to this sulfonamide have shown promising results in reducing inflammation and bacterial load in infected tissues, suggesting potential therapeutic applications in infectious diseases.
- Pharmacokinetics : Studies on absorption and bioavailability indicate that this compound adheres to Lipinski's rule of five, suggesting favorable pharmacokinetic properties for oral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
